[3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](morpholin-4-yl)methanone
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Overview
Description
3-CYCLOPROPYL-6-ETHYL-1-(2-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a cyclopropyl group, an ethyl group, and a fluorophenyl group, contributes to its distinct chemical properties and biological activities.
Preparation Methods
The synthesis of 3-CYCLOPROPYL-6-ETHYL-1-(2-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the pyridine ring. The cyclopropyl, ethyl, and fluorophenyl groups are then added through various chemical reactions, such as alkylation and halogenation. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
3-CYCLOPROPYL-6-ETHYL-1-(2-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
3-CYCLOPROPYL-6-ETHYL-1-(2-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-CYCLOPROPYL-6-ETHYL-1-(2-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-CYCLOPROPYL-6-ETHYL-1-(2-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE can be compared with other pyrazolo[3,4-b]pyridine derivatives, such as:
Pyrazolo[3,4-b]pyridine: A simpler compound with similar core structure but lacking the additional functional groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with a different arrangement of nitrogen atoms in the ring system.
Indole derivatives: Compounds with a similar aromatic structure but different biological activities and applications.
The uniqueness of 3-CYCLOPROPYL-6-ETHYL-1-(2-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE lies in its specific functional groups, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C22H23FN4O2 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
[3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)pyrazolo[3,4-b]pyridin-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C22H23FN4O2/c1-2-15-13-16(22(28)26-9-11-29-12-10-26)19-20(14-7-8-14)25-27(21(19)24-15)18-6-4-3-5-17(18)23/h3-6,13-14H,2,7-12H2,1H3 |
InChI Key |
YYSJRGAOYQKUPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3F)C4CC4)C(=O)N5CCOCC5 |
Origin of Product |
United States |
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